2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide
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Overview
Description
2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves multiple steps. One common method includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid as a catalyst for cyclization . The reaction conditions often involve refluxing in ethanol for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and benzoxazole moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be attributed to the inhibition of key signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide: Another benzoxazole derivative with similar biological activities.
Chlorotoluene: A simpler aromatic compound with a chloro substituent, used in various chemical syntheses.
Benzyl chloride: An organic compound with a benzene ring and a chloro substituent, used as an intermediate in organic synthesis
Uniqueness
2-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of multiple chloro substituents and the benzoxazole moiety contribute to its enhanced antimicrobial and anticancer properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3N3O2S/c1-11-6-7-12(21-26-18-10-13(23)9-16(25)19(18)30-21)8-17(11)27-22(31)28-20(29)14-4-2-3-5-15(14)24/h2-10H,1H3,(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOXTWFMAIWGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=S)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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